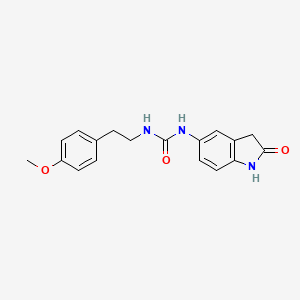
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea, also known as MPX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPX is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea is not fully understood, but studies have shown that it acts by inhibiting various signaling pathways involved in cell growth and survival. 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. It has also been shown to inhibit the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and protect neurons from oxidative stress-induced damage. 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its mechanism of action has been studied extensively. 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has also been shown to have low toxicity in animal models, making it a potential candidate for further preclinical studies. However, the limitations of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea include its limited solubility in water, which can make it difficult to administer in vivo, and its lack of selectivity for specific signaling pathways, which can lead to off-target effects.
Future Directions
There are several future directions for 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea research. One potential direction is the development of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea analogs with improved solubility and selectivity for specific signaling pathways. Another direction is the evaluation of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea in animal models and clinical trials. Overall, 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has shown promising potential for cancer treatment and other therapeutic applications, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea can be synthesized through different methods, and the most commonly used method involves the reaction between 4-methoxyphenethylamine and isatoic anhydride. The reaction results in the formation of 1-(4-methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea, which is then purified through recrystallization. Other methods of synthesis include the reaction between 4-methoxyphenethylamine and 5-isocyanatoindoline-2,3-dione, and the reaction between 4-methoxyphenethylamine and 2-isocyanatoindolin-5-one.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has been studied extensively for its potential therapeutic applications. One of the most promising applications of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea is its ability to inhibit the growth of cancer cells. Studies have shown that 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of inflammatory diseases and to protect neurons from oxidative stress-induced damage.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-15-5-2-12(3-6-15)8-9-19-18(23)20-14-4-7-16-13(10-14)11-17(22)21-16/h2-7,10H,8-9,11H2,1H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKTRASIHHBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

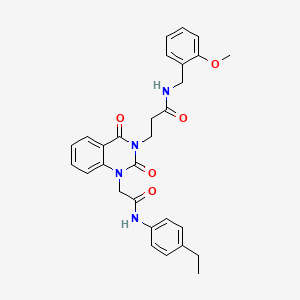
![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)




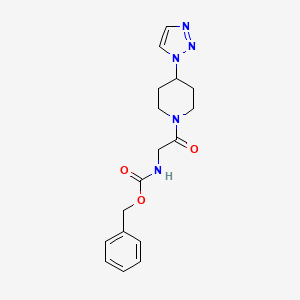
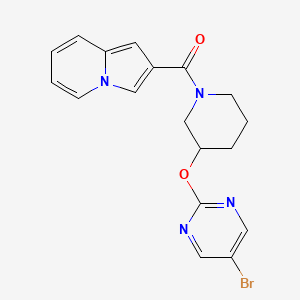
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)
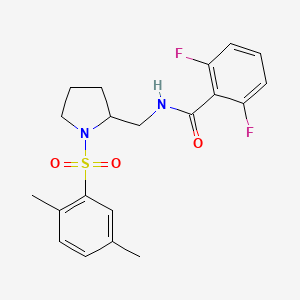

![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)
![1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3019357.png)